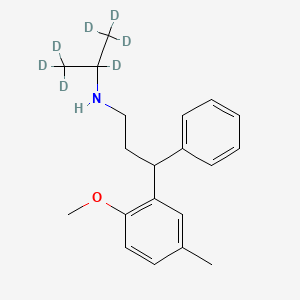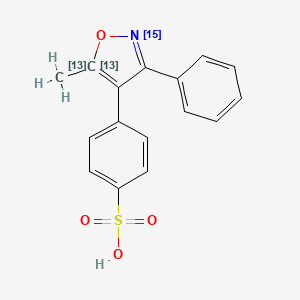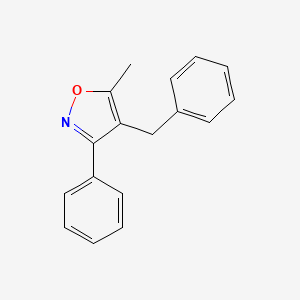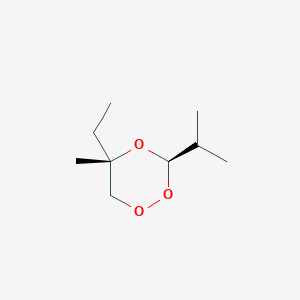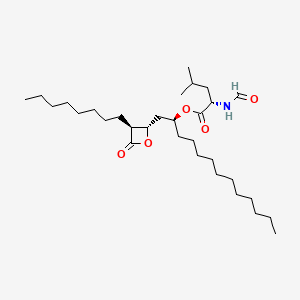
Octyl Orlistat
Vue d'ensemble
Description
Octyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. Orlistat works by preventing the absorption of fats from the human diet by inhibiting the enzymes that break down fats in the gastrointestinal tract. This compound is a modified version of Orlistat, where an octyl group is introduced to enhance its properties.
Mécanisme D'action
Target of Action
Octyl Orlistat primarily targets gastric and pancreatic lipases . These lipases play a crucial role in the digestion of dietary fat by breaking down triglycerides into absorbable free fatty acids and monoglycerides .
Mode of Action
This compound acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, this compound partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoacylglycerides and free fatty acids .
Biochemical Pathways
The inhibition of lipase enzymes by this compound affects the metabolism of dietary fats . The compound prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides . This results in a decrease in the absorption of dietary fats, thereby reducing caloric intake .
Pharmacokinetics
This compound exhibits minimal absorption, making it primarily excreted via the feces . Accumulation of this compound is minimal in both short-and long-term studies . Because this compound is minimally absorbed, it has a generally favorable drug-interaction profile .
Result of Action
The primary result of this compound’s action is the reduction of dietary fat absorption , which aids in weight reduction and maintenance . By inhibiting the absorption of dietary fats, this compound reduces caloric intake, which can lead to weight loss .
Action Environment
The action of this compound is influenced by the presence of dietary fats in the gastrointestinal tract. The compound’s efficacy in inhibiting fat absorption is dependent on the presence of fat in the diet . Therefore, the environment, specifically the diet of the individual, plays a significant role in the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Octyl Orlistat interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of fatty acid synthase (FAS), a key lipogenic enzyme . By inhibiting FAS, this compound reduces the synthesis of fatty acids, thereby affecting lipid metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It induces cell-cycle arrest at the G1 phase in a dose- and time-dependent manner and triggers apoptosis via the activation of caspase-3 . It also enhances inflammatory reactions in the intestine . Furthermore, this compound has demonstrated anti-tumor activity in various cancer models, including ovarian and colorectal cancers .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the activity of FAS, thereby reducing the synthesis of fatty acids . This inhibition leads to a decrease in the availability of fatty acids for various cellular processes, including energy production and cell membrane synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and long-term effects on cellular function. It effectively decreased body weight in obese mice and inhibited tumor growth in various models over time . Furthermore, it has been found to have good stability after 3 months of storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to effectively decrease body weight and inhibit tumor growth in obese mice at a dose of 500 μM
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis. By inhibiting FAS, it affects the synthesis and metabolism of fatty acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl Orlistat involves the modification of the Orlistat molecule by introducing an octyl group. The process typically starts with the preparation of Orlistat, which is synthesized from lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini. The key steps include:
Hydrogenation: Lipstatin is hydrogenated to produce Orlistat.
Octylation: The Orlistat molecule is then reacted with an octylating agent under controlled conditions to introduce the octyl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Culturing Streptomyces toxytricini to produce lipstatin.
Extraction and Purification: Isolating lipstatin from the fermentation broth.
Chemical Modification: Hydrogenating lipstatin to produce Orlistat, followed by octylation to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The octyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The octyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces fatty acids and alcohols.
Oxidation: Produces oxidized derivatives of this compound.
Substitution: Produces substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Octyl Orlistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipase inhibition and enzyme kinetics.
Biology: Investigated for its effects on lipid metabolism and fat absorption in biological systems.
Medicine: Explored for its potential use in treating obesity and related metabolic disorders.
Industry: Used in the development of weight-loss supplements and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Orlistat: The parent compound, used widely for obesity treatment.
Lipstatin: The natural product from which Orlistat is derived.
Cetilistat: Another lipase inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
Octyl Orlistat is unique due to the introduction of the octyl group, which enhances its lipophilicity and potentially its efficacy. This modification may also alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-octyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVBRBCSILZWFP-DZUOILHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858246 | |
| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243011-56-4 | |
| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


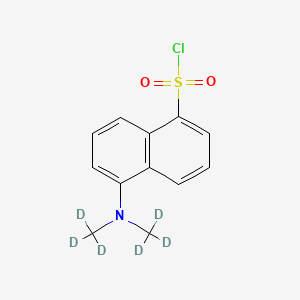
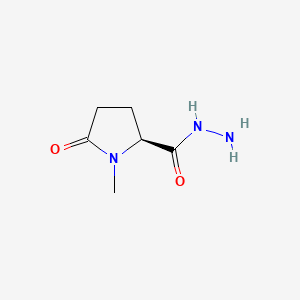
![(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid](/img/structure/B588073.png)
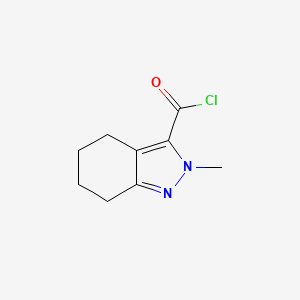
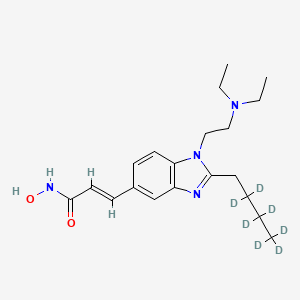

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
